molecular formula C7H7N3O2S B3321267 5-(Methylsulfonyl)benzotriazole CAS No. 132683-67-1

5-(Methylsulfonyl)benzotriazole

Cat. No.: B3321267
CAS No.: 132683-67-1
M. Wt: 197.22 g/mol
InChI Key: PUKOIPLKJPZWQA-UHFFFAOYSA-N
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Description

5-(Methylsulfonyl)benzotriazole (CAS 132683-67-1) is a benzotriazole derivative with a molecular formula of C7H7N3O2S and a molecular weight of 197.21 g/mol . It is supplied with a purity exceeding 98%, making it a high-quality building block for biomedical and organic chemistry research . The benzotriazole scaffold is recognized as a privileged structure in medicinal chemistry due to its versatile biological properties and its ability to act as a bioisosteric replacement for other pharmacophores . Researchers value this core structure for its wide range of potential biological activities, which include antimicrobial, antiprotozoal, and antitumor effects . Specifically, derivatives incorporating the benzotriazole moiety have demonstrated significant promise in the development of new antimicrobial agents. For instance, similar structural frameworks have been explored as novel oxazolidinone antibiotics, showing excellent in vitro potency against resistant Gram-positive bacterial strains . Furthermore, the structural motif of benzotriazolyl acrylonitriles has been identified as a potent inhibitor of tubulin polymerization, a key mechanism for anticancer drug development . In organic synthesis, the methylsulfonyl group and the benzotriazole ring together provide a versatile platform for further chemical modifications. The benzotriazole ring can function as a synthetic auxiliary or a leaving group, enabling various N-, O-, C-, and S-acylations, as well as condensation and alkylation reactions . This compound should be stored in a cool, dry place, and handling should be conducted using appropriate personal protective equipment. This compound is intended for Research Use Only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methylsulfonyl-2H-benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2S/c1-13(11,12)5-2-3-6-7(4-5)9-10-8-6/h2-4H,1H3,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUKOIPLKJPZWQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=NNN=C2C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations of 5 Methylsulfonyl Benzotriazole

Role of the Methylsulfonyl Group in Electronic Modulation

The introduction of a methylsulfonyl group at the 5-position of the benzotriazole (B28993) ring has a profound impact on the electron distribution within the molecule, which in turn governs its reactivity.

The methylsulfonyl (-SO₂CH₃) group is a potent electron-withdrawing group due to the high electronegativity of the oxygen atoms and the inductive effect of the sulfonyl group. This withdrawal of electron density deactivates the benzene (B151609) portion of the benzotriazole ring system towards electrophilic aromatic substitution. quora.com The decreased electron density on the aromatic ring makes it less nucleophilic and therefore less reactive towards electrophiles. saskoer.ca

The electron-withdrawing nature of substituents on the benzotriazole ring has been shown to correlate with biological activity. For instance, the introduction of electron-withdrawing groups such as nitro (-NO₂) or chloro (-Cl) at the 5-position of the benzotriazole moiety has been found to increase antimycotic activity, suggesting that the electronic modulation by such groups is a key factor in their mechanism of action.

The strong electron-withdrawing nature of the methylsulfonyl group is anticipated to have a significant impact on both the kinetics and thermodynamics of reactions involving 5-(methylsulfonyl)benzotriazole. In nucleophilic aromatic substitution reactions, the rate of reaction is generally increased by the presence of strong electron-withdrawing groups. masterorganicchemistry.com This is because the rate-determining step is typically the initial attack of the nucleophile to form a stabilized anionic intermediate. researchgate.net

While specific kinetic and thermodynamic data for this compound are not extensively documented in readily available literature, studies on analogous systems with other electron-withdrawing groups provide valuable insights. For example, in the hydrolysis of mononitrophenyl sulfones, the presence of a nitro group significantly affects the reaction rates. rsc.org

Nucleophilic Substitution Reactions Involving the Sulfonyl Moiety

The sulfonyl group in this compound can itself be the site of chemical transformations, particularly nucleophilic substitution reactions.

Aryl sulfonyl groups can act as leaving groups in nucleophilic aromatic substitution reactions, although they are generally less labile than halides. The reactivity order of leaving groups in such reactions is often F > Cl ≈ Br > I. nih.gov The sulfinyl (-SO-), sulfonyl (-SO₂-), and sulfonium (B1226848) (-S⁺R₂) groups have been studied as leaving groups in aromatic nucleophilic substitutions. The mobility of these groups is dependent on both electronic and steric factors. rsc.org For para-nitro-substituted systems, the leaving group ability is on the order of -S⁺Me ≈ -SO- ≈ -SO₂-. rsc.org

In the context of this compound, the entire methylsulfonyl group could potentially be displaced by a strong nucleophile, particularly if the reaction conditions are harsh. However, a more common scenario involves the benzotriazole ring itself or a substituent on the ring acting as the leaving group.

N-acylbenzotriazoles are well-established as excellent acylating agents. nih.gov They are generally stable, crystalline solids that react with a variety of nucleophiles to transfer the acyl group. This reactivity is attributed to the good leaving group ability of the benzotriazolide anion.

While N-acylbenzotriazoles are common, the analogous N-sulfonylbenzotriazoles can also participate in transfer reactions. For instance, reactions of 1-(p-tolylsulfonyl)benzotriazole with amides in the presence of sodium hydride can produce N-acylsulfonamides. researchgate.net This suggests that this compound, particularly if activated at one of the nitrogen atoms of the triazole ring, could potentially act as a sulfonylating agent.

N-acylsulfonamides typically react with nucleophiles via acyl transfer (C-N bond fission). However, in strained ring systems like N-acyl β-sultams, the reaction can proceed through sulfonyl transfer with S-N bond fission. nih.gov The reaction pathway is thus dependent on the specific structure of the sulfonyl-containing molecule and the reaction conditions.

Transformations of the Benzotriazole Core

The benzotriazole core of this compound can undergo various chemical transformations, influenced by the electronic nature of the methylsulfonyl substituent.

The photocatalytic degradation of benzotriazole and its derivatives has been studied, often leading to hydroxylated intermediates. mdpi.com The most reactive positions for hydroxylation on the benzotriazole system are typically the 5- and 7-positions. mdpi.com In the case of this compound, the presence of the sulfonyl group would likely influence the site of such transformations.

Furthermore, the benzotriazole ring itself can be cleaved under certain conditions. For example, some 1-substituted 1,2,3-benzotriazoles can undergo denitrogenative transformations to yield other valuable products.

A study on the synthesis of 5-halogenomethylsulfonyl-benzimidazole and -benzotriazole derivatives provides insight into the types of reactions the core can undergo. nih.govresearchgate.netbohrium.com In this work, the benzotriazole derivatives were synthesized from the corresponding diamine precursors, indicating that the core can be constructed with the sulfonyl-containing substituent already in place. The synthesized compounds, bearing a halogenomethylsulfonyl group, are structurally similar to this compound and highlight the stability of the benzotriazole core to certain synthetic manipulations.

Interactive Data Table: Properties of Substituted Benzotriazoles

The following table summarizes key properties and reactivity trends of benzotriazole and its derivatives based on the discussed research findings.

Compound/SubstituentProperty/ReactivityObservationReference(s)
Methylsulfonyl Group Electronic EffectStrong electron-withdrawing group. quora.com
Ring ActivationDeactivates the ring for electrophilic substitution, activates for nucleophilic substitution. quora.comwikipedia.orgmasterorganicchemistry.com
5-Substituted Benzotriazoles Antimycotic ActivityIncreased with electron-withdrawing groups like -NO₂ and -Cl.
Benzotriazole Moiety Leaving Group AbilityGood leaving group in nucleophilic substitution reactions. researchgate.net
N-Acylbenzotriazoles ReactivityEffective acylating agents. nih.gov
Aryl Sulfonyl Groups Leaving Group AbilityCan act as leaving groups in nucleophilic aromatic substitution. rsc.org
Benzotriazole Core Photocatalytic DegradationCan be hydroxylated, primarily at the 5 and 7 positions. mdpi.com
5-Halogenomethylsulfonyl-benzotriazoles SynthesisSynthesized from corresponding diamines. nih.govresearchgate.netbohrium.com

Ring-Chain Isomerism and Denitrogenative Processes

A key feature of the chemical reactivity of N-substituted benzotriazoles, including sulfonylated derivatives like this compound, is their ability to undergo ring-chain isomerization, often leading to denitrogenative processes. This reactivity is significantly influenced by the nature of the substituent on the triazole nitrogen. Electron-withdrawing groups, such as a sulfonyl group, weaken the N1–N2 bond of the triazole ring. nih.gov This weakening facilitates a ring-opening to form a transient vinyl diazo-imine intermediate. nih.gov

Recent research has extensively explored the denitrogenative functionalization of benzotriazoles, highlighting their utility in organic synthesis. thieme-connect.com These reactions provide access to a diverse array of molecular architectures through the strategic extrusion of dinitrogen. nih.gov

Potential as Precursors for Reactive Intermediates (e.g., Carbanions, Radicals, Nitrenium Ions)

The unique structural and electronic properties of sulfonylated benzotriazoles position them as valuable precursors for a variety of highly reactive intermediates. The most prominent of these are metal-stabilized imino carbenes.

The thermal or metal-catalyzed decomposition of N-sulfonyl-1,2,3-triazoles, a class of compounds to which N-sulfonylated this compound belongs, is a well-established method for generating rhodium(II)-stabilized imino carbenes. rsc.org This process is initiated by the ring-chain tautomerism to the corresponding diazoimine, which then loses N₂ upon reaction with a metal catalyst, typically a rhodium(II) complex, to form the metallocarbene. nih.govrsc.org These imino carbene intermediates are highly versatile and can participate in a wide range of synthetic transformations. rsc.org

These transformations include, but are not limited to:

Transannulation reactions: The carbene can react with various unsaturated partners like nitriles and alkynes to create new heterocyclic rings. rsc.orgnih.gov

Cyclopropanation: Reaction with alkenes can lead to the formation of cyclopropane (B1198618) rings. rsc.org

Ylide formation: Interaction with heteroatoms can generate ylides, which can then undergo subsequent rearrangements. rsc.org

C–H functionalization: The carbene can insert into carbon-hydrogen bonds, enabling direct functionalization of otherwise unreactive positions. rsc.org

The generation of these reactive intermediates from stable, easily handled N-sulfonyl-1,2,3-triazole precursors offers a significant advantage over the use of potentially explosive diazo compounds. nih.govrsc.org While the primary reactive species generated are imino carbenes, the diverse reaction pathways stemming from the decomposition of benzotriazoles suggest the potential involvement of other intermediates under specific conditions, though this is less commonly documented for the sulfonylated derivatives.

Coupling Reactions Facilitated by Sulfonylated Benzotriazoles

Benzotriazole and its derivatives have emerged as important players in the field of coupling reactions, acting as ligands or reactive partners to facilitate the formation of new chemical bonds. researchgate.netjst.go.jp The sulfonyl group in compounds like this compound plays a crucial role in activating the molecule for specific types of coupling transformations.

Carbon-Carbon Bond Forming Reactions

The reactive intermediates generated from sulfonylated benzotriazoles are powerful tools for constructing carbon-carbon bonds. As discussed previously, the metal-catalyzed denitrogenation of N-sulfonyl-1,2,3-triazoles provides access to imino carbenes, which readily engage in C-C bond formation.

One of the primary applications is in cycloaddition reactions . For instance, the rhodium(II)-catalyzed reaction of N-sulfonyl-1,2,3-triazoles with alkynes leads to the formation of pyrroles, a formal [3+2] cycloaddition where the triazole ring is effectively swapped for a pyrrole (B145914) ring. nih.gov

Furthermore, C-H insertion reactions catalyzed by rhodium complexes allow for the formation of C-C bonds by inserting the imino carbene into an existing C-H bond of a substrate. This methodology has been pivotal in developing new strategies for asymmetric C-H functionalization. rsc.orgrsc.org

The broader family of benzotriazoles also participates in well-known C-C coupling reactions like the Suzuki and Heck reactions, typically as ligands for the metal catalyst. researchgate.net The specific utility of this compound in these capacities is an area of ongoing research.

Coupling Reaction TypeReactant 1Reactant 2Product TypeCatalyst/ConditionsReference
Transannulation N-Sulfonyl-1,2,3-triazoleAlkynePyrroleRh(II) catalyst nih.gov
C-H Insertion N-Sulfonyl-1,2,3-triazoleAlkane/AreneFunctionalized Alkane/AreneRh(II) catalyst rsc.orgrsc.org
Cyclopropanation N-Sulfonyl-1,2,3-triazoleAlkeneCyclopropaneRh(II) catalyst rsc.org

This table provides illustrative examples of C-C bond-forming reactions involving N-sulfonylated triazoles, a class to which activated this compound belongs.

Carbon-Heteroatom Bond Formations

The formation of carbon-heteroatom (C-X, where X = N, O, S, etc.) bonds is a cornerstone of modern organic synthesis, crucial for the preparation of pharmaceuticals and functional materials. nih.gov Sulfonylated benzotriazoles contribute to this field primarily through the reactivity of their derived intermediates.

The versatile imino carbenes generated from N-sulfonyl-1,2,3-triazoles can react with molecules containing heteroatoms. For example, reaction with nitriles (C≡N) leads to the formation of imidazoles, and reactions with isocyanates (R-N=C=O) and isothiocyanates (R-N=C=S) yield imidazolones and thiazoles, respectively. nih.gov These transannulation reactions provide efficient routes to important heterocyclic scaffolds. nih.gov

Additionally, N-sulfonylbenzotriazoles themselves can act as C-sulfonylating agents . In the presence of a base, they can react with various nucleophiles, including nitriles, reactive heteroaromatics, and esters, to introduce a sulfonyl group onto a carbon atom. acs.org This represents a direct method for forming C-S bonds. acs.org

The broader class of benzotriazole derivatives are also employed as ligands in metal-catalyzed C-N, C-O, and C-S coupling reactions, demonstrating their versatility in facilitating the formation of carbon-heteroatom bonds. researchgate.net

Coupling Reaction TypeReactant 1Reactant 2Product TypeCatalyst/ConditionsReference
Transannulation N-Sulfonyl-1,2,3-triazoleNitrileImidazoleRh(II) catalyst nih.gov
Transannulation N-Sulfonyl-1,2,3-triazoleIsocyanateImidazoloneRh(II) catalyst nih.gov
Transannulation N-Sulfonyl-1,2,3-triazoleIsothiocyanateThiazoleRh(II) catalyst nih.gov
C-Sulfonylation N-SulfonylbenzotriazoleNitrile/Heteroaromaticα-Cyanoalkyl sulfone/SulfonylheteroaromaticBase acs.org

This table illustrates C-Heteroatom bond-forming reactions involving N-sulfonylated triazoles and benzotriazoles.

Applications of 5 Methylsulfonyl Benzotriazole in Advanced Organic Synthesis

Utility as a Versatile Synthetic Auxiliary

Benzotriazole (B28993) has been widely recognized as an exceptional synthetic auxiliary due to its stability, ease of introduction, and facile removal. acs.orgresearchgate.net The benzotriazole group can function as both an electron-donating and an electron-attracting entity, lending itself to a wide array of synthetic applications. researchgate.net The presence of a potent electron-withdrawing group, such as a methylsulfonyl substituent, further activates the benzotriazole moiety, rendering it an even more effective leaving group in nucleophilic substitution and acylation reactions. N-(2-aminobenzoyl) benzotriazole compounds, which are derivatives of N-acyl benzotriazole, are noted for being crystalline, stable, and soluble in many organic solvents. researchgate.net

N-Sulfonylbenzotriazoles, including isomers like 1-(Methylsulfonyl)benzotriazole, serve as highly effective reagents for C-sulfonylation reactions. mdpi.com This transformation involves the transfer of a sulfonyl group to a carbon-based nucleophile. Research has demonstrated that readily available N-(alkyl- and arylsulfonyl)benzotriazoles can react with a variety of nucleophiles, including nitriles, reactive heteroaromatics, and esters, to yield α-sulfonylated products in good to excellent yields. mdpi.com In these reactions, the benzotriazole unit functions as a superior leaving group, facilitating the formation of a new carbon-sulfur bond. This methodology represents a significant advancement, showcasing the successful application of sulfonylazoles for C-sulfonylation, a key functional group transformation in organic synthesis. mdpi.com

N-acylbenzotriazoles are regarded as superior acylating agents, often demonstrating advantages over traditional acid chlorides. researchgate.net They are typically stable, crystalline solids that can be used in peptide chemistry and other acylation reactions. researchgate.netresearchgate.net The activation of carboxylic acids via their conversion to N-acylbenzotriazoles is a common strategy. These activated intermediates readily react with nucleophiles like amines and alcohols to form amides and esters, respectively.

The synthesis of 5-substituted benzotriazole amides from benzotriazole-5-carbonyl chloride, a derivative of the core structure, illustrates this application. The reaction with various amines proceeds to give the corresponding amide products in moderate to high yields, which can be improved using microwave irradiation.

Table 1: Synthesis of 5-Substituted Benzotriazole Amides
Amine ReactantProductConventional Yield (%)Microwave Yield (%)
2-MethylanilineN-(2-methylphenyl)benzotriazole-5-carboxamide7283
n-ButylamineN-(n-butyl)benzotriazole-5-carboxamide6585
BenzylamineN-(benzyl)benzotriazole-5-carboxamide7093

Furthermore, the development of an imidazolium-supported benzotriazole reagent highlights the ongoing innovation in this area, enabling the efficient synthesis of amides, esters, and thioesters in water, which is a green solvent.

Building Block for Complex Molecular Architectures

Beyond its role as a disposable auxiliary, the benzotriazole skeleton, particularly when functionalized, serves as a valuable building block for constructing more complex molecules. Its fused aromatic system provides a stable and rigid core that can be elaborated upon to generate novel chemical entities.

The benzotriazole methodology is a powerful tool for the synthesis of a wide range of monocyclic and bicyclic heterocyclic systems. researchgate.netmdpi.com The functionalized benzotriazole core can be incorporated as a permanent structural feature in larger, more complex heterocyclic frameworks. For instance, N-sulfonyltriazoles can be used to generate α-imino carbenes under rhodium catalysis, which then react with imidazolidines to form complex polycyclic systems like hexahydropyrazinoindoles in a single step. This demonstrates the use of the N-sulfonyltriazole unit as a key reactive intermediate for building intricate molecular architectures. Similarly, various benzothiazole (B30560) derivatives, a related class of benzofused heterocycles, can be synthesized through the cyclization of appropriately substituted precursors, underscoring the utility of these scaffolds in generating diverse heterocyclic structures.

Conceptually, 5-(Methylsulfonyl)benzotriazole can be envisioned as a monomer for the synthesis of novel polymers and materials. To achieve this, the core molecule would require at least one other reactive functional group to enable polymerization. For example, a derivative such as this compound-x-carboxylic acid or x-aminobenzotriazole could undergo polycondensation reactions to form polyesters or polyamides, respectively. In such a polymer, the this compound moiety would be a recurring pendant group along the polymer backbone. This pendant group would be expected to influence the material's bulk properties, such as thermal stability, solubility, and affinity for metal surfaces, due to the inherent characteristics of the benzotriazole ring and the polar sulfonyl group.

Role in Asymmetric Synthesis

The application of benzotriazole derivatives in asymmetric synthesis is an area of potential, though specific examples utilizing this compound are not extensively documented. In principle, the molecule could be employed as a chiral auxiliary. This would involve attaching a chiral moiety to the benzotriazole core or the sulfonyl group. The resulting chiral, non-racemic reagent could then be used to direct the stereochemical outcome of a subsequent reaction, such as an alkylation or acylation, before being cleaved from the product. While the synthesis of some chiral molecules like β-adrenergic blockers has been achieved through multi-step one-pot transformations, and asymmetric reactions involving benzoins have been reported, the direct role of this compound in these specific contexts is not established. The development of a chiral version of this compound remains a conceptual strategy for its future application in stereoselective synthesis.

Potential as Chiral Ligands or Auxiliaries

The molecular architecture of this compound, featuring a rigid bicyclic benzotriazole core and a sulfonyl group, presents theoretical potential for its development into chiral ligands. The nitrogen atoms within the triazole ring can act as coordination sites for metal centers, a fundamental characteristic of many ligands used in asymmetric catalysis.

To function as a chiral ligand, the this compound molecule would require modification to introduce a chiral element. This could be achieved by attaching a chiral substituent to the benzotriazole ring or the sulfonyl group. The inherent stability of the benzotriazole ring system could provide a robust scaffold for such a chiral ligand.

Hypothetical Chiral Derivatives of this compound:

Modification Strategy Potential Chiral Moiety Anticipated Coordination Mode
N-alkylation of the triazole ringChiral alkyl groups (e.g., from natural products)Bidentate (N,N) or Monodentate (N)
Substitution on the benzene (B151609) ringChiral amines or alcoholsPotential for multi-point binding
Modification of the sulfonyl groupIntroduction of a chiral sulfoxide (B87167)Coordination via sulfoxide oxygen and triazole nitrogen

This table is illustrative of hypothetical modifications and does not represent synthesized compounds based on available literature.

The electron-withdrawing nature of the methylsulfonyl group could influence the electronic properties of the benzotriazole ring system, which in turn could affect the catalytic activity and selectivity of a derived chiral metal complex. However, without experimental data, these remain theoretical considerations.

Enantioselective Transformations (if applicable to this class)

The application of benzotriazole derivatives in enantioselective transformations is an emerging area of interest. While specific examples involving this compound are not documented, the general principles of asymmetric catalysis can be extrapolated to hypothesize its potential roles.

If developed into a chiral ligand, this compound derivatives could theoretically be applied in a range of enantioselective transformations, including:

Asymmetric C-H functionalization: Chiral ligands are crucial for controlling the stereoselectivity of C-H activation reactions. A chiral this compound ligand could potentially create a chiral pocket around a metal catalyst, directing the functionalization to a specific enantiotopic C-H bond.

Enantioselective conjugate additions: The nitrogen atoms of the triazole could coordinate to a metal, which then activates a substrate for nucleophilic attack. The chiral environment provided by the ligand would aim to control the facial selectivity of the addition.

Asymmetric reductions and oxidations: Chiral ligands are widely used to induce enantioselectivity in the reduction of ketones and imines or in various oxidation reactions.

The success of such applications would be contingent on the synthesis of effective chiral derivatives and their subsequent evaluation in catalytic systems. Currently, there is no published research to substantiate these potential applications for this compound itself.

Structure Activity Relationship Sar Studies of Sulfonylated Benzotriazole Derivatives

Influence of Sulfonyl Group Position and Nature on Biological Action

The biological effect of sulfonylated benzotriazoles is critically dependent on both the position of the sulfonyl group on the benzotriazole (B28993) ring system and the nature of the organic residue attached to the sulfur atom.

The benzotriazole nucleus offers two main sites for substitution: the nitrogen atoms of the triazole ring (positions 1 and 2) and the carbon atoms of the benzene (B151609) ring (positions 4, 5, 6, and 7). The position of the sulfonyl group is a key determinant of biological activity.

Research indicates that substitution on the benzene moiety, particularly at the 5-position, is often advantageous. Studies on related benzotriazole derivatives have shown that the introduction of electron-withdrawing groups, such as nitro (-NO2) or fluoro (-F), at the 5-position enhances antimycotic activity. nih.gov Conversely, placing the same substituents at the 6-position leads to significantly less potent compounds. nih.gov This suggests that the electronic and steric environment of the 5-position is crucial for favorable interactions with biological targets. For instance, a series of 5-halogenomethylsulfonyl-benzotriazole derivatives were synthesized and showed notable antibacterial activity, underscoring the viability of the 5-position for placing sulfonyl-containing groups. bohrium.comnih.govresearchgate.net

| C2-Position | Can be critical for activity; a C2-trifluoromethyl substituent showed significant antibacterial effects. nih.govresearchgate.net | This position on the related benzimidazole (B57391) ring is crucial and suggests its importance for benzotriazole analogs. |

This table provides a generalized summary based on available literature for benzotriazole and related heterocyclic structures.

The nature of the group attached to the sulfonyl moiety (R in R-SO2-) allows for fine-tuning of a compound's properties. The distinction between a small alkyl group like methyl and a larger, more complex aryl group can lead to significant differences in biological outcomes.

The methylsulfonyl group (-SO2CH3), as seen in 5-(methylsulfonyl)benzotriazole, is a compact, strongly electron-withdrawing group. Its small size minimizes steric hindrance while providing potent electronic effects. In a study of related 5-halogenomethylsulfonyl-benzimidazole and -benzotriazole derivatives, compounds were tested for antibacterial activity. nih.govresearchgate.net The results demonstrated that these sulfonylated heterocycles possess significant biological activity. researchgate.net

Table 2: Antibacterial Activity (MIC, µg/mL) of a 5-chloromethylsulfonyl benzotriazole derivative

Bacterial Strain MIC (µg/mL)
S. aureus (MRSA, clinical) 12.5-25
Enterococcus spp. (clinical) 50-100
Micrococcus luteus >100

Data adapted from studies on 5-halogenomethylsulfonyl derivatives, which provide insight into the activity of 5-alkylsulfonyl benzotriazoles. nih.govresearchgate.net

In contrast, aryl sulfonyl moieties , such as a p-tosyl group, introduce bulkier, more lipophilic, and conformationally distinct properties. A comparative study on N-sulfonyl-1,5-benzodiazepines revealed that the aryl group (p-tolyl) of the sulfonyl moiety tends to fold over the adjacent diazepine (B8756704) ring. nih.gov This "folded form" is a stark contrast to the "anti" conformation adopted by N-benzoyl derivatives and would significantly influence how the molecule presents itself to a receptor binding site. nih.govresearchgate.net This conformational constraint imposed by an aryl sulfonyl group is a critical difference from the more flexible and compact methylsulfonyl group.

Furthermore, studies on benzimidazole-sulfonyl hybrids have shown that derivatives like N-toluene-sulfonyl bromobenzimidazole exhibit good antibacterial activity, indicating that aryl sulfonyl groups are also effective modulators of biological function. nih.gov The choice between a methylsulfonyl and an arylsulfonyl group is therefore a key strategic decision in drug design, balancing factors of size, lipophilicity, and conformational preference. nih.govresearchgate.net

Correlation of Substituent Effects with Molecular Interactions

The observed biological activities of sulfonylated benzotriazoles are a direct consequence of their interactions with macromolecular targets. These interactions are governed by the electronic and steric properties of the substituents.

The sulfonyl group and its substituents exert profound electronic and steric influences that dictate the strength and specificity of binding to a biological receptor.

Electronic Effects: The sulfonyl group is strongly electron-withdrawing. This property significantly lowers the electron density of the benzotriazole ring system.

Enhanced Aromatic Interactions: Electron-withdrawing substituents can strengthen non-covalent interactions, such as π-stacking. rsc.org By making the aromatic ring more electron-deficient (π-acidic), it can engage more strongly with electron-rich aromatic residues in a receptor's binding pocket. rsc.org

Modulation of pKa: The electronic nature of substituents alters the acidity of the benzotriazole N-H proton, which can be crucial for forming key hydrogen bonds with a receptor.

Energy Level Alteration: Electron-withdrawing groups, like fluorine or sulfonyl, lower the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov This can improve the metabolic stability of the compound. nih.gov

Steric Effects: The size and spatial arrangement of the sulfonyl group and its R-group are critical for ensuring a proper fit within a receptor's binding site.

Conformational Constraints: As noted, an N-arylsulfonyl group can adopt a "folded" conformation, which introduces significant steric bulk in a specific region of the molecule. nih.gov This can either be beneficial, by promoting favorable hydrophobic interactions, or detrimental, by causing steric clashes.

Access to Binding Pockets: A smaller methylsulfonyl group allows for greater conformational freedom and can access more sterically restricted binding pockets compared to a bulky aryl sulfonyl group.

Solvation: The steric accessibility of polar groups to water molecules affects the energetic cost of desolvation upon binding to a receptor, which can be a major contributor to binding affinity. rsc.org

Table 3: Summary of Physicochemical Factors for Sulfonyl Moieties

Factor Methylsulfonyl (-SO2CH3) Arylsulfonyl (e.g., -SO2Ph) Influence on Molecular Interactions
Electronic Effect Strongly electron-withdrawing Strongly electron-withdrawing Enhances π-stacking, modulates pKa, improves stability. rsc.orgnih.gov
Steric Bulk Small, compact Large, bulky Dictates fit in binding pocket; potential for steric hindrance.
Conformation Flexible Restricted ("folded" conformation possible) Influences the 3D shape presented to the receptor. nih.gov

| Lipophilicity | Lower | Higher | Affects solubility, membrane permeability, and hydrophobic interactions. |

QSAR modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For sulfonylated benzotriazoles, QSAR can provide valuable insights into the key molecular properties driving their effects and guide the design of more potent and selective molecules.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. jmaterenvironsci.com These models generate 3D contour maps that visualize the regions around a molecule where certain physicochemical properties are predicted to enhance or diminish biological activity.

A 3D-QSAR study on benzotriazole ultraviolet stabilizers provides a relevant example of this approach. researchgate.net In this study:

A series of benzotriazole derivatives were aligned based on a common core structure.

CoMFA and CoMSIA models were built to correlate the steric and electrostatic fields of the molecules with their comprehensive bioenrichment and biodegradation effects. researchgate.net

The resulting 3D contour maps highlighted specific positions on the molecule where modifications would be beneficial. For example, the maps might indicate that a bulky, electropositive group at one position would increase desired activity, while a small, electronegative group at another position would be detrimental.

Based on this analysis, new derivative molecules were designed with predicted improvements in their properties, such as reduced environmental accumulation and enhanced degradability. researchgate.net

This same methodology can be applied to drug design. By building a QSAR model for a series of sulfonylated benzotriazoles against a specific biological target (e.g., an enzyme or receptor), researchers can use the contour maps to rationally design new analogs, such as derivatives of this compound, with optimized activity. chemijournal.com

Design Principles for Modulating Biological Profiles

The collective SAR data provides several guiding principles for the design of novel sulfonylated benzotriazole derivatives with tailored biological activities.

Prioritize the 5-Position for Sulfonyl Substitution: Evidence strongly suggests that placing electron-withdrawing groups like sulfonyl moieties at the 5-position of the benzotriazole ring is a successful strategy for enhancing various biological activities, including antibacterial and antimycotic effects. nih.govresearchgate.net

Select the Sulfonyl R-Group to Balance Potency and Physicochemical Properties: The choice between a small alkylsulfonyl group (like methylsulfonyl) and a larger arylsulfonyl group is a critical design element. nih.gov

Methylsulfonyl: Favored for minimizing steric hindrance and improving aqueous solubility.

Arylsulfonyl: Useful for introducing lipophilicity and specific conformational constraints that may enhance binding to certain targets through hydrophobic and π-stacking interactions. nih.gov

Utilize Bioisosteric Replacement and Hybrid Molecule Strategies: The benzotriazole scaffold can serve as a bioisosteric replacement for other ring systems, such as purines or benzimidazoles, in known active compounds. researchgate.net Creating hybrid molecules that combine the sulfonylated benzotriazole core with other pharmacophores is another promising approach to generate novel activities or enhance existing ones. nih.gov

Employ Computational Modeling (QSAR and Docking): 3D-QSAR models can generate predictive maps to guide the placement and nature of substituents for optimal activity. researchgate.net Molecular docking can be used to visualize how designed compounds fit into the binding site of a target protein, helping to rationalize SAR data and refine new designs.

By integrating these principles, medicinal chemists can systematically modify the structure of compounds like this compound to develop new agents with improved potency, selectivity, and drug-like properties for a wide range of therapeutic applications. researchgate.net

Mechanistic Biological Investigations of Sulfonylated Benzotriazoles

Biochemical Pathways Affected by Compound Interaction

The primary area of mechanistic investigation for 5-(methylsulfonyl)benzotriazole and its closely related analogs has been centered on their interaction with and disruption of essential biochemical pathways in various microorganisms. Research has predominantly highlighted the antibacterial properties of this class of compounds, suggesting that their mechanism of action involves the inhibition of critical bacterial processes.

A significant study on the in vitro antibacterial activity of a series of 5-halogenomethylsulfonyl-benzotriazole derivatives has provided insights into the spectrum of their effects. nih.govresearchgate.net These compounds have demonstrated notable activity against a range of both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net The activity profile suggests an interference with fundamental cellular functions common to these diverse bacterial species.

The antibacterial activity of these compounds was evaluated against several reference and clinical bacterial strains. researchgate.netnih.gov The reference strains included Gram-positive bacteria such as Staphylococcus aureus, Staphylococcus epidermidis, Bacillus subtilis, Bacillus cereus, Enterococcus hirae, and Micrococcus luteus, as well as Gram-negative bacteria like Escherichia coli, Proteus vulgaris, Pseudomonas aeruginosa, and Bordetella bronchiseptica. researchgate.netnih.gov Furthermore, their efficacy was tested against clinically relevant strains, including methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-sensitive Staphylococcus aureus (MSSA), in addition to a methicillin-resistant strain of Staphylococcus epidermidis. nih.govresearchgate.net

While the precise molecular targets within these bacteria have not been definitively elucidated for this compound itself, the broad-spectrum activity suggests that the affected biochemical pathways could involve fundamental processes such as cell wall synthesis, protein synthesis, or nucleic acid replication. The general structure of benzotriazole (B28993) is known to be an isostere of the purine (B94841) nucleus found in nucleotides, which could imply interference with DNA or RNA synthesis. nih.gov

One of the related compounds in the studied series, a derivative with a trifluoromethyl substituent, exhibited significant antibacterial activity, with Minimum Inhibitory Concentration (MIC) values for clinical Staphylococci strains (MRSA) in the range of 12.5-25 µg/mL. researchgate.netnih.gov For Enterococcus strains, the MIC values were between 50-100 µg/mL. researchgate.netnih.gov This level of activity against resistant strains underscores the potential of this class of compounds to interact with biochemical pathways that are not targeted by current antibiotic classes.

Beyond antibacterial activity, other benzotriazole derivatives have been shown to act as enzyme inhibitors. For example, certain benzotriazole esters have been identified as mechanism-based inactivators of the SARS-CoV 3CL protease, a key enzyme in viral replication. nih.gov This is achieved through the acylation of a cysteine residue in the enzyme's active site. nih.gov While this is a different derivative, it points to the potential of the benzotriazole scaffold to be tailored for specific enzyme inhibition, a possible mechanism for the antibacterial effects of this compound.

The following table summarizes the antibacterial activity of a series of 5-halogenomethylsulfonyl-benzotriazole derivatives, which includes compounds structurally related to this compound.

Table 1: Antibacterial Activity of 5-Halogenomethylsulfonyl-Benzotriazole Derivatives

Bacterial Strain Type Activity Spectrum
Staphylococcus aureus Gram-positive Active
Staphylococcus epidermidis Gram-positive Active
Bacillus subtilis Gram-positive Active
Bacillus cereus Gram-positive Active
Enterococcus hirae Gram-positive Active
Micrococcus luteus Gram-positive Active
Escherichia coli Gram-negative Active
Proteus vulgaris Gram-negative Active
Pseudomonas aeruginosa Gram-negative Active
Bordetella bronchiseptica Gram-negative Active
Methicillin-resistant Staphylococcus aureus (MRSA) Gram-positive (Clinical) Active
Methicillin-sensitive Staphylococcus aureus (MSSA) Gram-positive (Clinical) Active

The data indicates a broad-spectrum antibacterial effect, suggesting the disruption of a fundamental and conserved biochemical pathway within these microorganisms.

Computational and Theoretical Chemistry of 5 Methylsulfonyl Benzotriazole

Quantum Chemical Calculations (DFT Studies)

Density Functional Theory (DFT) has become a important tool in contemporary chemical research, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For 5-(methylsulfonyl)benzotriazole, DFT studies are instrumental in understanding its electronic structure, reactivity, and geometry.

Electronic Structure Analysis and Orbital Energies

DFT calculations are used to investigate the electronic properties of molecules like this compound. These studies help in understanding the distribution of electrons within the molecule and identifying the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller energy gap generally implies higher reactivity.

Quantum chemical calculations have been performed using methods like DFT with the B3LYP functional to analyze the electronic structure of benzotriazole (B28993) derivatives. researchgate.net These calculations provide valuable data on the molecule's electronic properties and are often used to complement experimental findings. researchgate.net

Reactivity Predictions and Transition State Analysis

DFT calculations can predict the reactivity of this compound by mapping the molecular electrostatic potential (MEP). The MEP indicates the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), thus predicting sites for potential chemical reactions.

Furthermore, DFT can be employed to analyze the transition states of reactions involving this compound. By calculating the energy barriers of potential reaction pathways, researchers can determine the most likely mechanisms of interaction, which is crucial for understanding its biological activity and designing new derivatives with enhanced properties.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used to predict how a small molecule, such as this compound, interacts with a biological target, typically a protein. These methods are fundamental in drug discovery and design.

Elucidation of Ligand-Protein Binding Modes

Molecular docking studies are performed to predict the preferred orientation of a ligand when it binds to a receptor. nih.govbiointerfaceresearch.com This helps in understanding the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. For instance, studies on benzotriazole derivatives have shown that they can bind to the active sites of various enzymes, and the specific interactions can be visualized and analyzed. nih.govjddtonline.info The introduction of a methylsulfonyl group can significantly influence these binding modes.

Prediction of Binding Affinities and Interactions with Active Sites

Beyond just the binding mode, computational methods can also predict the binding affinity, which is a measure of the strength of the interaction between the ligand and the protein. nih.govnih.govresearchgate.net This is often expressed as a docking score or binding free energy. nih.gov For example, in studies of similar compounds, lower binding energies, which indicate stronger binding, have been correlated with higher biological activity. nih.gov The interactions of this compound with the amino acid residues in the active site of a target protein can be detailed, providing a molecular basis for its observed or potential pharmacological effects. nih.gov

Cheminformatics and Data-Driven Approaches in Compound Exploration

Cheminformatics and data-driven methodologies are integral to modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds. These computational techniques analyze vast datasets to uncover relationships between a molecule's structure and its chemical behavior or biological activity, thereby accelerating the discovery and development process. For a scaffold like benzotriazole, which is a cornerstone in medicinal chemistry and materials science, these approaches are particularly valuable for navigating its extensive chemical space.

Data-driven exploration for compounds such as this compound involves several key computational strategies:

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a foundational data-driven technique used to correlate variations in the chemical structure of compounds with their biological activity. For benzotriazole derivatives, 3D-QSAR models have been successfully developed to predict their potential as anticancer and antimicrobial agents. These models use calculated steric and electrostatic fields to build a predictive framework, guiding the synthesis of more potent analogues. While specific QSAR models exclusively for this compound are not extensively documented in public literature, the established success of this method for the broader benzotriazole class demonstrates its applicability.

Molecular Property Prediction: Early prediction of a compound's physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is crucial. Computational tools can forecast these characteristics based solely on the molecular structure, helping to identify promising candidates and flag potential liabilities. For this compound, properties such as solubility, lipophilicity (LogP), and potential for toxicity can be estimated using a variety of models, from simple empirical calculations to sophisticated machine learning algorithms.

Virtual Screening and Molecular Docking: These techniques are used to screen large libraries of virtual compounds against a biological target, such as a protein or enzyme. Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For benzotriazole derivatives, docking studies have been instrumental in identifying potential inhibitors for targets like NIMA-related kinase (NEK2), a protein involved in cancer progression. nih.govresearchgate.net Such studies provide insights into the specific molecular interactions—like hydrogen bonds and hydrophobic contacts—that are critical for binding affinity.

The effectiveness of these computational methods hinges on the quality and availability of experimental data. This includes structural data from techniques like X-ray crystallography and measured biological activities from various assays. This information is used to build, train, and validate the predictive models.

Below are tables illustrating the types of data used and generated in the cheminformatic exploration of a compound like this compound.

Data Tables

Table 1: Common Molecular Descriptors in Cheminformatics Analysis
Descriptor ClassExamplesInformation Provided
ConstitutionalMolecular Weight, Atom Count, Bond CountDescribes the basic composition and size of the molecule.
TopologicalWiener Index, Kier & Hall Connectivity IndicesQuantifies molecular branching, shape, and complexity based on the 2D graph structure.
Geometrical (3D)Molecular Surface Area, Molecular Volume, Principal Moments of InertiaDescribes the 3D shape and size of the molecule, requiring a 3D conformation.
ElectronicDipole Moment, HOMO/LUMO Energies, Partial ChargesRelates to the electron distribution and reactivity of the molecule, often calculated using quantum mechanics. researchgate.net
PhysicochemicalLogP (octanol-water partition coefficient), Polar Surface Area (PSA)Predicts properties like lipophilicity and membrane permeability. nih.gov
Table 2: Illustrative Data from Computational Property Prediction for Benzotriazole Derivatives
PropertyPredicted Value/RangeSignificance in Compound Exploration
Molecular Weight197.21 g/molA fundamental property influencing solubility, permeability, and other physical characteristics. moldb.com
XLogP3-AA~2.9 (for a related chloro-phenoxy derivative) nih.govIndicates lipophilicity, affecting absorption and distribution.
Hydrogen Bond Donors0Influences binding interactions and solubility.
Hydrogen Bond Acceptors5 (including sulfonyl oxygens and triazole nitrogens)Key for forming hydrogen bonds with biological targets.
Polar Surface Area (PSA)~82.5 Ų (for a related chloro-phenoxy derivative) nih.govCorrelates with drug transport properties, including blood-brain barrier penetration.
HOMO-LUMO Gap0.159 eV (for a different benzotriazole derivative) researchgate.netAn indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity. researchgate.net

Future Research Trajectories for 5 Methylsulfonyl Benzotriazole

Development of Novel Synthetic Routes with Enhanced Efficiency

The development of more efficient, scalable, and sustainable methods for the synthesis of 5-(methylsulfonyl)benzotriazole is a cornerstone of future research. While current methods are functional, they often present challenges that could be overcome with modern synthetic strategies.

One promising area is the application of C-H activation methodologies. researchgate.net The direct functionalization of the benzotriazole (B28993) core via C-H activation would represent a significant leap in synthetic efficiency, reducing the number of steps and improving atom economy. researchgate.net Future work will likely focus on the use of transition metal catalysts, such as palladium, to achieve regioselective sulfonation. researchgate.net

Another key direction is the implementation of continuous flow chemistry . researchgate.netnih.govrsc.org Flow reactors offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability. researchgate.netnih.govmdpi.com The development of a continuous flow process for the synthesis of N-sulfonyl-1,2,3-triazoles has already demonstrated the potential of this technology for related compounds. researchgate.netnih.gov Adapting these principles to the synthesis of this compound could revolutionize its production.

Synthetic StrategyPotential Advantages
C-H ActivationIncreased atom economy, reduced number of synthetic steps
Continuous Flow ChemistryEnhanced safety, improved scalability, higher yields
Green Chemistry ApproachesUse of environmentally benign solvents, reduced waste

Exploration of Undiscovered Reactivity Pathways

The unique electronic nature of this compound, imparted by the strongly electron-withdrawing methylsulfonyl group, suggests a wealth of unexplored reactivity. Future research will likely focus on harnessing this reactivity to forge novel chemical bonds and construct complex molecular architectures.

One area ripe for exploration is the use of this compound in cycloaddition reactions . The development of a [3+2] cycloaddition of azides to benzynes has provided a rapid route to substituted benzotriazoles, and similar strategies could be applied to derivatives of this compound. The denitrogenative cyclization of triazoles to construct other cyclic compounds is another avenue that could be explored with this specific derivative. researchgate.net

Furthermore, the potential for tandem or cascade reactions involving this compound is a compelling area of future study. The development of a tandem relay Cu/Rh dual catalysis system for N-sulfonyl-1,2,3-triazoles highlights the potential for complex transformations initiated from this class of compounds. researchgate.netnih.gov

Expansion into New Areas of Synthetic Utility

Beyond its current applications, this compound has the potential to become a valuable tool in a broader range of synthetic transformations. Its unique properties could be leveraged in the development of novel reagents and building blocks for organic synthesis.

A significant future application could be in materials science . Benzotriazole derivatives are already used as UV stabilizers, and the introduction of a methylsulfonyl group could modulate these properties. gsconlinepress.com There is also potential for the development of novel conjugated polymers and fluorescent materials based on the benzotriazole scaffold. gsconlinepress.com

The use of this compound as a precursor to energetic materials is another area that warrants investigation. While other substituted benzotriazoles have been explored for this purpose, the influence of the methylsulfonyl group on the energetic properties has not been fully elucidated.

Deeper Elucidation of Molecular and Biological Mechanisms

A thorough understanding of the molecular and biological mechanisms of action of this compound and its derivatives is critical for their application in medicinal chemistry. Future research in this area will be heavily reliant on a combination of experimental and computational approaches.

Structure-activity relationship (SAR) studies will be crucial in identifying the key structural features responsible for the biological activity of these compounds. acs.org For instance, SAR-guided development has been successfully used to create potent activators for cardiovascular applications from related heterocyclic scaffolds. acs.org The antibacterial activity of 5-halogenomethylsulfonyl-benzotriazoles has been demonstrated, and further SAR studies could lead to the development of more potent antimicrobial agents. nih.gov

Molecular docking and computational modeling will play an increasingly important role in predicting the biological targets of this compound derivatives and in understanding their binding modes. nih.govwisdomlib.org These computational tools can help to rationalize observed biological activities and guide the design of new, more effective compounds. nih.gov

Design of Next-Generation Molecular Probes and Research Tools

The structural and electronic properties of this compound make it an attractive scaffold for the design of novel molecular probes and research tools. These tools could be used to investigate complex biological processes with high precision.

One potential application is in the development of fluorescent probes . By attaching a fluorophore to the this compound core, it may be possible to create sensors for specific analytes or to visualize biological events in real-time. The inherent fluorescence of some benzotriazole-borane compounds suggests that the core scaffold has potential in this area. gsconlinepress.com

Furthermore, the reactivity of the benzotriazole ring could be exploited to create covalent probes for target identification and validation. The ability of benzotriazole esters to act as irreversible inactivators of enzymes like 3CLpro suggests that a similar approach could be taken with sulfonyl derivatives.

Integration with Advanced Screening and Data Science Methodologies

The integration of this compound libraries with advanced screening and data science techniques will be essential for accelerating the discovery of new applications and for optimizing the properties of existing compounds.

High-throughput screening (HTS) will enable the rapid evaluation of large numbers of this compound derivatives against a wide array of biological targets. nih.govnih.gov HTS campaigns have already been instrumental in identifying benzotriazole-based compounds with interesting biological activities, such as agonists for GPR109b. nih.gov

The data generated from these screens can then be analyzed using machine learning and artificial intelligence to identify complex structure-activity relationships and to build predictive models. This data-driven approach will facilitate the rational design of new compounds with improved potency and selectivity, ultimately expanding the therapeutic potential of the this compound scaffold. researchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-(methylsulfonyl)benzotriazole derivatives, and how are intermediates characterized?

  • Methodological Answer : A widely used approach involves nucleophilic substitution or sulfonation reactions. For example, ribosylation of benzotriazole derivatives with protected ribofuranose (e.g., 1-OO-acetyl-2,3,5-tri-OO-benzoyl-β-D-ribofuranose) under anhydrous conditions can yield anomeric nucleosides. Deprotection with sodium metal in dry methanol produces free nucleosides, which are characterized via spectral analysis (e.g., 1^1H/13^13C NMR, HRMS) to confirm regiochemistry and purity .

Q. How is the crystal structure of this compound derivatives determined, and what conformational features are observed?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard. For example, derivatives like 5-[bis(methylsulfonyl)methyl]-1,3-dimethyl-pyrimidine-2,4,6-trione exhibit an envelope conformation in the pyrimidine ring, with substituents influencing hydrogen bonding (C–H⋯O interactions). Computational modeling (e.g., DFT) can validate experimental data .

Q. What stability considerations are critical for handling this compound derivatives?

  • Methodological Answer : Stability depends on storage conditions. Sulfone derivatives (e.g., omeprazole sulfone) require protection from moisture and light, with recommended storage at -20°C for long-term preservation. Degradation pathways (e.g., hydrolysis) should be monitored via accelerated stability studies using HPLC .

Advanced Research Questions

Q. How can discrepancies between calculated and experimental data (e.g., HRMS, elemental analysis) be resolved for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from isotopic impurities or incomplete purification. For example, C18_{18}H17_{17}NO3_3 showed a 0.2% deviation in carbon content between calculated (73.20%) and experimental (73.00%) values. Resolution involves repeating analyses with high-purity solvents, using internal standards, and cross-validating with orthogonal techniques like FT-IR or 1^1H NMR .

Q. What strategies optimize solvent-free synthesis of sulfanyl-acetohydrazide derivatives from this compound precursors?

  • Methodological Answer : Solvent-free reductive amination under reflux with hydrazine hydrate (1.2 eq) in ethanol for 4 hours achieves high yields. Reaction progress is tracked via TLC (chloroform:methanol, 7:3), followed by ice-water quenching to isolate intermediates. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Q. How do computational models (e.g., DFT) compare with experimental crystal structures for predicting hydrogen-bonding networks?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-31G**) predict intermolecular interactions, such as C–H⋯O bonds in 5-(methylsulfonyl) derivatives. Experimental X-ray data (e.g., bond lengths ±0.01 Å) validate these models, but deviations >0.05 Å may indicate lattice strain or thermal motion, requiring refinement with Hirshfeld surface analysis .

Q. What advanced spectroscopic techniques resolve overlapping signals in the NMR analysis of benzotriazole derivatives?

  • Methodological Answer : For crowded spectra (e.g., anomeric protons in nucleosides), 2D NMR (COSY, HSQC) is essential. For example, 1^1H-13^13C HSQC can distinguish β- vs. α-anomers by correlating C1 chemical shifts (~88 ppm for β, ~82 ppm for α). Dynamic NMR or variable-temperature experiments may further resolve rotameric equilibria .

Q. How are mechanistic pathways elucidated for sulfonation reactions involving this compound intermediates?

  • Methodological Answer : Isotopic labeling (e.g., 34^{34}S) combined with tandem MS/MS identifies transient intermediates. For example, sulfonation of benzotriazole with methanesulfonyl chloride in DMF proceeds via a two-step mechanism: (1) nucleophilic attack at sulfur, (2) elimination of HCl. Kinetic studies (UV-Vis monitoring) and Hammett plots confirm the rate-determining step .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.